(5E)-1-(5-chloro-2-methylphenyl)-5-(naphthalen-1-ylmethylidene)-1,3-diazinane-2,4,6-trione
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Overview
Description
(5E)-1-(5-chloro-2-methylphenyl)-5-(naphthalen-1-ylmethylidene)-1,3-diazinane-2,4,6-trione is a complex organic compound that belongs to the class of diazinane derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-1-(5-chloro-2-methylphenyl)-5-(naphthalen-1-ylmethylidene)-1,3-diazinane-2,4,6-trione typically involves multi-step organic reactions. One common approach might include:
Formation of the diazinane ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the naphthalen-1-ylmethylidene group: This step may involve a condensation reaction with naphthaldehyde or a similar compound.
Chlorination and methylation:
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, high-pressure reactors, and continuous flow systems to ensure efficient and scalable synthesis.
Chemical Reactions Analysis
Types of Reactions
(5E)-1-(5-chloro-2-methylphenyl)-5-(naphthalen-1-ylmethylidene)-1,3-diazinane-2,4,6-trione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs with different chemical properties.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Sodium hydroxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce various functional groups such as hydroxyl or amino groups.
Scientific Research Applications
Chemistry
In chemistry, (5E)-1-(5-chloro-2-methylphenyl)-5-(naphthalen-1-ylmethylidene)-1,3-diazinane-2,4,6-trione can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound might be studied for its potential biological activity. Compounds with similar structures have been investigated for their antimicrobial, anticancer, and anti-inflammatory properties.
Medicine
In medicine, derivatives of diazinane compounds are often explored for their therapeutic potential. This compound could be a candidate for drug development, particularly in the areas of oncology and infectious diseases.
Industry
In the industrial sector, this compound could be used in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of (5E)-1-(5-chloro-2-methylphenyl)-5-(naphthalen-1-ylmethylidene)-1,3-diazinane-2,4,6-trione would depend on its specific interactions with molecular targets. Potential mechanisms might include:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with receptors: Modulating receptor activity to influence cellular signaling.
Altering gene expression: Affecting the transcription and translation of genes involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
(5E)-1-(5-chloro-2-methylphenyl)-5-(phenylmethylidene)-1,3-diazinane-2,4,6-trione: Similar structure but with a phenyl group instead of a naphthyl group.
(5E)-1-(5-chloro-2-methylphenyl)-5-(benzylidene)-1,3-diazinane-2,4,6-trione: Similar structure but with a benzylidene group.
Uniqueness
The presence of the naphthalen-1-ylmethylidene group in (5E)-1-(5-chloro-2-methylphenyl)-5-(naphthalen-1-ylmethylidene)-1,3-diazinane-2,4,6-trione imparts unique chemical properties, such as increased aromaticity and potential for π-π interactions
Properties
IUPAC Name |
(5E)-1-(5-chloro-2-methylphenyl)-5-(naphthalen-1-ylmethylidene)-1,3-diazinane-2,4,6-trione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN2O3/c1-13-9-10-16(23)12-19(13)25-21(27)18(20(26)24-22(25)28)11-15-7-4-6-14-5-2-3-8-17(14)15/h2-12H,1H3,(H,24,26,28)/b18-11+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQILXKCQPYZRJX-WOJGMQOQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2C(=O)C(=CC3=CC=CC4=CC=CC=C43)C(=O)NC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)Cl)N2C(=O)/C(=C/C3=CC=CC4=CC=CC=C43)/C(=O)NC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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